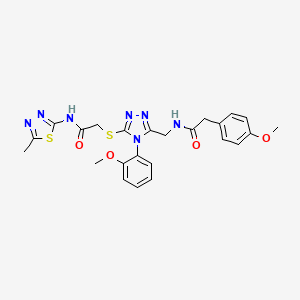
2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H25N7O4S2 and its molecular weight is 539.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex heterocyclic molecule featuring both thiadiazole and triazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions that integrate various functional groups. The key steps often include:
- Formation of the Thiadiazole Ring : The thiadiazole moiety is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
- Triazole Formation : The triazole ring is formed via a [3+2] cycloaddition reaction with azides or other suitable precursors.
- Acetamide Linkage : The final compound is achieved by acylation reactions that attach the acetamide group to the phenyl rings.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Several studies have demonstrated that derivatives of thiadiazole show inhibitory effects against Gram-positive and Gram-negative bacteria. For example, compounds derived from 1,3,4-thiadiazoles have shown activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | Inhibitory |
| 2 | Escherichia coli | Moderate |
| 3 | Candida albicans | Significant |
Anticancer Potential
The anticancer activity of the compound has been explored through various assays:
- Cell Line Studies : The MCF-7 breast cancer cell line was utilized to evaluate cytotoxic effects. Results indicated that modifications in substituents significantly affect potency; electron-withdrawing groups enhanced activity while electron-donating groups showed reduced efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented:
- Mechanistic Studies : Compounds with thiadiazole structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . Comparative studies against standard nonsteroidal anti-inflammatory drugs (NSAIDs) revealed promising results.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound:
- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings enhance antimicrobial activity.
- Hydrophobic Interactions : The presence of methoxy groups increases lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
Recent studies provide insights into the potential applications of this compound:
- Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives against various cancer cell lines. Results indicated that compounds with additional methoxy substitutions exhibited enhanced cytotoxicity .
- Antimicrobial Efficacy : A comparative analysis showed that triazole-thiadiazole hybrids had superior antibacterial properties compared to their individual components .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4S2/c1-15-27-29-23(37-15)26-22(33)14-36-24-30-28-20(31(24)18-6-4-5-7-19(18)35-3)13-25-21(32)12-16-8-10-17(34-2)11-9-16/h4-11H,12-14H2,1-3H3,(H,25,32)(H,26,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOOBGSPHOGJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














